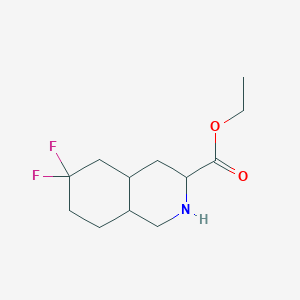

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h8-10,15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSPFMPFQRIVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC(CCC2CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163806 | |

| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-53-9 | |

| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.

This compound can be synthesized through various methods, often involving the reaction of substituted isoquinolines with ethyl malonate or related compounds. The introduction of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives related to octahydroisoquinoline structures. For instance, modifications at specific positions on the isoquinoline core have shown significant improvements in integrase inhibition against HIV-1. Compounds with similar scaffolds exhibited IC50 values ranging from 0.13 to 6.85 μM, demonstrating promising antiviral activity . The introduction of fluorinated groups is believed to enhance binding affinity and selectivity towards viral targets.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity against certain tumor types, potentially through mechanisms involving apoptosis induction or disruption of cellular proliferation pathways. Studies are ongoing to establish definitive IC50 values and elucidate the underlying mechanisms.

The proposed mechanism of action for this compound involves interaction with key enzymes or receptors involved in disease pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may act as a competitive inhibitor or modulator of specific biological pathways.

Case Studies

Several case studies have focused on the biological activity of octahydroisoquinoline derivatives:

- HIV-1 Integrase Inhibition : A study demonstrated that structural modifications significantly enhanced integrase inhibition, with some derivatives achieving IC50 values comparable to established inhibitors .

- Antitumor Activity : In vitro studies on various cancer cell lines showed that certain derivatives exhibited submicromolar cytotoxicity, warranting further investigation into their potential as anticancer agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Applications De Recherche Scientifique

Medicinal Applications

The medicinal applications of ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate primarily revolve around its potential as a therapeutic agent. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, which are critical for drug design.

Therapeutic Potential

Recent studies have indicated that compounds with similar structures can act as inhibitors for enzymes associated with various diseases. For instance, derivatives of octahydroisoquinoline have been explored for their efficacy against conditions such as:

The specific mechanism involves the inhibition of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. This inhibition can lead to beneficial outcomes in managing metabolic syndrome and related disorders .

Fluorine's Role in Drug Design

Fluorination is a strategic modification in drug development due to its ability to alter the biological activity of compounds. This compound benefits from this modification by:

- Enhancing binding affinity to biological targets.

- Improving the overall pharmacological profile through increased bioavailability and reduced toxicity .

Agrochemical Applications

The agrochemical industry has also seen significant advancements through the incorporation of fluorinated compounds. This compound may contribute to the development of new pesticides that exhibit:

Fluorinated pesticides are particularly noted for their ability to resist degradation in various environmental conditions, thereby improving their efficacy and longevity in agricultural applications.

Case Studies

Several case studies highlight the utility of similar fluorinated compounds:

Case Study 1: Fluorinated Corticosteroids

The development of fluorinated corticosteroids demonstrates how fluorination can significantly enhance therapeutic effectiveness. For example, fludrocortisone, a fluorinated derivative, has shown substantial improvements in treating adrenal insufficiency compared to its non-fluorinated counterparts . This underscores the importance of fluorine in modifying drug efficacy.

Case Study 2: Inhibitors for Alzheimer's Disease

Research into inhibitors targeting the enzyme responsible for Alzheimer's disease has revealed that fluorinated compounds can effectively cross the blood-brain barrier and exhibit neuroprotective properties. This compound is positioned as a promising candidate due to its structural similarities with known effective inhibitors .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate belongs to a broader class of substituted isoquinoline derivatives. Below is a comparison with structurally similar compounds documented in the literature (see Table 1):

Table 1: Key Structural and Functional Differences

Key Findings:

Fluorine vs. Methoxy Substituents: The 6,6-difluoro substitution in the target compound introduces strong electronegativity and reduced steric bulk compared to the 6,7-dimethoxy groups in analogs like 6d and 6e . This likely enhances metabolic stability and membrane permeability due to fluorine’s resistance to oxidative degradation.

Ester vs. Sulfonyl/Ketone Functional Groups :

- The ethyl carboxylate group in the target compound offers hydrolytic liability, which may be advantageous for prodrug designs. In contrast, sulfonyl (6e ) and ketone (6h ) groups provide greater chemical stability and hydrogen-bonding capacity, influencing target binding affinity .

Research Implications and Limitations

- Synthetic Accessibility: The fluorine atoms in this compound may complicate synthesis due to the need for selective fluorination techniques, whereas methoxy-substituted analogs are more straightforward to prepare .

- Data Gaps : Physicochemical properties (e.g., logP, pKa) and crystallographic data (e.g., from SHELX-refined structures ) are absent in the provided evidence, limiting a full structure-activity relationship analysis.

Méthodes De Préparation

Fluorination and Difluorination Techniques

The geminal difluoro substitution at the 6,6-position is generally achieved via deoxofluorination of corresponding ketones or cyclobutanone derivatives. For example, 3,3-difluorocyclobutane intermediates are synthesized by deoxofluorination of cyclobutanone derivatives, which then serve as precursors for further elaboration into the octahydroisoquinoline framework.

- Deoxofluorination reagents: Common reagents include DAST (diethylaminosulfur trifluoride) and other sulfur-based fluorinating agents.

- Reaction conditions: Typically carried out under controlled temperature (0°C to ambient) to prevent side reactions.

Cyclization and Ring Construction

The octahydroisoquinoline ring system is constructed via intramolecular cyclization reactions, often involving nucleophilic substitution or condensation reactions.

- Starting materials: Dialkyl malonates or aminoalkyl precursors.

- Cyclization conditions: Acidic or basic catalysis, often under reflux or ambient temperature.

- Notable intermediates: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is a key intermediate used to introduce the difluoro motif and enable ring closure.

Esterification and Functional Group Manipulation

The 3-carboxylate ethyl ester is introduced either by esterification of the corresponding acid or by using ethyl ester-containing starting materials.

- Esterification reagents: Acidic catalysts or coupling agents.

- Purification: Extraction with organic solvents such as ethyl acetate, followed by drying and evaporation under reduced pressure.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | Bromination of dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate with Br2 in CH2Cl2 at 0°C, followed by triethylamine addition | Multigram scale (up to 0.47 kg) |

| 2 | Alkylation with nucleophilic precursors to form octahydroisoquinoline core | Reaction of intermediate with aminoalkyl compounds in CH2Cl2 at 0°C to room temperature, stirring overnight | High conversion, isolated by extraction and distillation |

| 3 | Introduction of ethyl ester at 3-position | Esterification or use of ethyl ester starting materials | Good yields reported (exact yield varies by method) |

| 4 | Purification and isolation | Extraction with water and organic solvents, drying over Na2SO4, evaporation under reduced pressure | Purity up to 98% by HPLC |

This route is adapted from convergent synthetic strategies reported for related difluorospiro compounds and octahydroisoquinoline derivatives.

Reaction Optimization and Scale-Up Considerations

- Temperature control: Many steps require low temperature (0°C to 5°C) to control reaction rates and minimize side products.

- In-situ reactions: Some steps, such as demethylation or reduction, can be performed in-situ to improve efficiency and reduce isolation steps.

- Solvent choice: Common solvents include dichloromethane, methanol, ethanol, and toluene, chosen based on solubility and reaction compatibility.

- Purification: Multiple extraction and washing steps with water, brine, and organic solvents are used to achieve high purity.

- Industrial viability: Processes that avoid hazardous reagents like boron tribromide or phosphorus tribromide are preferred for scale-up.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Agents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Deoxofluorination | DAST, other sulfur fluorides | CH2Cl2, hexane | 0°C to ambient | Control to prevent over-fluorination |

| Bromination | Br2, triethylamine | CH2Cl2 | 0°C | Key step for bis(bromomethyl) intermediate |

| Alkylation/Cyclization | Aminoalkyl nucleophiles | CH2Cl2, toluene | 0°C to RT | Overnight stirring for completion |

| Esterification | Acid catalysts or coupling agents | Methanol, ethanol | Ambient to reflux | Ester group introduction or modification |

| Purification | Water, brine, organic solvents (ethyl acetate) | Various | Ambient | Multiple washes for high purity |

Research Findings and Practical Notes

- The use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a convergent synthetic precursor allows efficient access to a variety of 6,6-difluoro-substituted octahydroisoquinoline derivatives.

- Reaction sequences are relatively short (6–10 steps) and scalable to multigram quantities (up to 0.47 kg), indicating practical applicability in medicinal chemistry research and industrial synthesis.

- Control of pH during extraction and workup is critical to maximize yield and purity, typically maintaining pH between 5.0 and 9.0 depending on the step.

- Reduction steps using sodium borohydride in aqueous media under controlled conditions provide mild and effective conversion of intermediates without harsh conditions.

- The purity of final products often exceeds 95% by HPLC, suitable for further biological evaluation or synthetic transformations.

Q & A

Q. What are the common synthetic routes for Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate, and what fluorination reagents are typically employed?

The synthesis of fluorinated isoquinoline derivatives often involves multi-step protocols, including cyclization, fluorination, and esterification. Key steps include:

- Fluorination : Selectfluor or N-fluorobenzenesulfonimide (NFSI) are widely used for introducing fluorine atoms due to their efficiency in electrophilic fluorination .

- Cyclization : Acid- or base-catalyzed cyclization of precursors (e.g., substituted anilines or cyclic ketones) to form the octahydroisoquinoline core.

- Esterification : Ethyl esterification at the 3-position via nucleophilic acyl substitution.

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Selectfluor, DMF, 80°C | Difluorination |

| 2 | H₂SO₄, reflux | Cyclization |

| 3 | Ethanol, HCl, reflux | Esterification |

Validation : Monitor reaction progress via TLC and confirm fluorination using ¹⁹F NMR .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Structural Elucidation :

- Purity Assessment :

- HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve >95% purity.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

Critical Note : Fluorine atoms can cause splitting in NMR spectra; use decoupling techniques for clarity .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical ambiguities in the octahydroisoquinoline core during structural elucidation?

Stereochemical complexity in the octahydro system requires:

- Crystallographic Analysis : Use single-crystal X-ray diffraction with SHELXL refinement to assign absolute configurations .

- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., Gaussian or ORCA software).

- Chiral Chromatography : Separate diastereomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

Case Study : In analogous difluoroquinoline derivatives, crystallography resolved conflicting NOE data by confirming chair conformations .

Q. How should researchers address contradictions in biological activity data for fluorinated isoquinoline derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Structural Analogues : Compare activity across derivatives (e.g., dichloro vs. difluoro substitutions) to identify fluorine-specific effects .

- Mechanistic Studies : Use molecular docking to assess binding affinity to targets (e.g., DNA gyrase for quinolone derivatives) .

Q. Example Workflow :

Re-test compounds under controlled conditions.

Perform SAR analysis with analogues.

Validate targets via SPR or ITC binding assays.

Q. What methodologies are effective for optimizing the synthetic yield of this compound?

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for fluorination steps .

- Flow Chemistry : Enhance reproducibility in large-scale synthesis by controlling residence time and reagent mixing .

Q. Data-Driven Example :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Fluorination Time | 2–12 h | 6 h |

| Catalyst Loading | 1–5 mol% | 3 mol% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.